6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
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Overview
Description
The compound 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic molecule that features a benzothiazole, quinazoline, and pyrimidine moiety These heterocyclic structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves multiple steps, starting with the preparation of the benzothiazole and quinazoline intermediates. The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with carbon disulfide, followed by cyclization with an appropriate aldehyde . The quinazoline moiety is typically prepared by reacting anthranilic acid with formamide . The final step involves coupling these intermediates with a pyrimidine derivative under controlled conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for the coupling reactions. The use of automated systems for monitoring reaction conditions and product isolation would also be beneficial.
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, nitro derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure suggests potential as a probe for studying enzyme interactions and cellular pathways.
Medicine: It may have therapeutic potential as an anticancer, antimicrobial, or antiviral agent due to its heterocyclic moieties.
Mechanism of Action
The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and quinazoline moieties are known to interact with various biological targets, including kinases and G-protein coupled receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one: Lacks the benzothiazole moiety but shares the quinazoline and pyrimidine structures.
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(1H)-one: Lacks the quinazoline moiety but shares the benzothiazole and pyrimidine structures.
Uniqueness
The uniqueness of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one lies in its combination of three distinct heterocyclic moieties, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H18N6OS2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H18N6OS2/c1-12-7-8-16-15(9-12)13(2)23-20(25-16)28-21-24-14(10-19(29)27-21)11-30-22-26-17-5-3-4-6-18(17)31-22/h3-10H,11H2,1-2H3,(H2,23,24,25,27,28,29) |
InChI Key |
LCYYOBSZDJWCII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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